Cyclopropane-1,2-dicarbohydrazide

Description

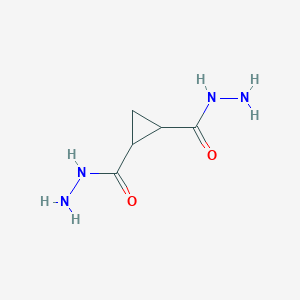

Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,2-dicarbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWLBXZTXMYTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41556-37-0 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, dihydrazide, (1R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41556-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Characterization of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of cis-Cyclopropane-1,2-dicarbohydrazide, a molecule of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Introduction

Cyclopropane-1,2-dicarbohydrazide is a derivative of cyclopropane-1,2-dicarboxylic acid, featuring two hydrazide functional groups. The strained cyclopropane ring and the presence of hydrogen-bonding hydrazide moieties contribute to its distinct chemical properties and potential applications as, for example, an enzyme inhibitor or a nucleating agent in polymers.[1] This document details the synthetic route from its corresponding dicarboxylic acid and outlines the key analytical techniques for its characterization.

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The primary synthetic route to cis-Cyclopropane-1,2-dicarbohydrazide involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine.[1] This two-step process begins with the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid groups to hydrazides.

Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic or fumaric acid derivatives.[1] One common method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[2]

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide from cis-Cyclopropane-1,2-dicarboxylic acid

The conversion of the dicarboxylic acid to the dicarbohydrazide is achieved through a reaction with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic acid

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out under reflux conditions.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure cis-Cyclopropane-1,2-dicarbohydrazide.[1]

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H10N4O2 | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| IUPAC Name | (1S,2R)-cyclopropane-1,2-dicarbohydrazide | [1] |

| Canonical SMILES | C1C(C1C(=O)NN)C(=O)NN | [1] |

| Purity | ≥98% | [3] |

Spectroscopic Data

While specific spectral data for this compound is not extensively published, the expected characteristic signals can be inferred from the analysis of its precursor, cyclopropane-1,2-dicarboxylic acid, and related hydrazide compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropane ring protons and the protons of the hydrazide groups (-NH and -NH₂). Due to the symmetry of the cis isomer, the cyclopropyl protons would likely present as a complex multiplet. The chemical shift for cyclopropane protons is typically observed at a very high field, around 0.22 ppm.[4] The amide and amine protons of the hydrazide group would appear as broad singlets at a lower field.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropane carbons and the carbonyl carbons of the hydrazide groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H stretching (hydrazide) | 3200-3400 | General IR tables |

| C=O stretching (amide I) | ~1650 | General IR tables |

| N-H bending (amide II) | ~1550 | General IR tables |

| C-H stretching (cyclopropane) | ~3080-3040 | [5] |

| -CH₂- deformation (cyclopropane) | 1480-1440 | [5] |

| -CH₂- skeletal vibration (cyclopropane) | 1020-1000 | [5] |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (158.16 g/mol ).[3] Fragmentation patterns would likely involve the loss of the hydrazide groups.

Visualizing the Synthesis and Structure

Synthesis Workflow

Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.

Characterization Logic

Caption: Logic flow for the characterization of the synthesized compound.

References

- 1. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. docbrown.info [docbrown.info]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"physical and chemical properties of Cyclopropane-1,2-dicarbohydrazide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,2-dicarbohydrazide is a unique molecule characterized by a strained three-membered carbocyclic ring and two hydrazide functionalities. This structure imparts a distinct combination of rigidity and reactivity, making it an intriguing candidate for investigation in medicinal chemistry and materials science. This document provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological activities, with a focus on its role as an enzyme inhibitor and its potential as an anticancer agent. Experimental protocols and logical workflows are detailed to facilitate further research and development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄O₂ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| IUPAC Name | (1S,2R)-cyclopropane-1,2-dicarbohydrazide | [1] |

| Canonical SMILES | C1C(C1C(=O)NN)C(=O)NN | [1] |

| InChI | InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ | [1] |

| InChI Key | SCWLBXZTXMYTLF-WSOKHJQSSA-N | [1] |

| Computed LogP | -2.4 (Predicted) | |

| Topological Polar Surface Area | 110.24 Ų (Predicted) | |

| Hydrogen Bond Donors | 4 (Predicted) | |

| Hydrogen Bond Acceptors | 4 (Predicted) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of its parent dicarboxylic acid with hydrazine.[1] A general two-step experimental protocol is outlined below.

Step 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic acid

The precursor, cis-cyclopropane-1,2-dicarboxylic acid, can be synthesized via the cyclopropanation of maleic acid derivatives.[1]

dot

Synthesis of the dicarboxylic acid precursor.

Step 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl) (for esterification if starting from the diacid)

-

Thionyl chloride (SOCl₂) (alternative for acid chloride formation)

Protocol:

-

Esterification (if starting from diacid):

-

Reflux a solution of cis-cyclopropane-1,2-dicarboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

Remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the diethyl ester with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude diethyl cis-cyclopropane-1,2-dicarboxylate.

-

-

Hydrazinolysis:

-

Dissolve the diethyl cis-cyclopropane-1,2-dicarboxylate in absolute ethanol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents per ester group).

-

Reflux the reaction mixture for 8-12 hours. The formation of a white precipitate may be observed.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure cis-Cyclopropane-1,2-dicarbohydrazide.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to confirm the structure and purity.

-

dot

Synthesis of the target dihydrazide.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydrazide functional groups and the strained cyclopropane ring.

-

Hydrolysis: Under acidic or basic conditions, the hydrazide groups can be hydrolyzed back to the corresponding carboxylic acids.[1] This reaction proceeds via nucleophilic attack on the carbonyl carbon.[1]

-

Condensation Reactions: The terminal amino groups of the hydrazide moieties are nucleophilic and can react with aldehydes and ketones to form hydrazones. This reactivity is a common feature of hydrazides and allows for the synthesis of a wide range of derivatives.

-

Ring Strain: The cyclopropane ring is highly strained and can undergo ring-opening reactions under certain conditions, although this is less common than reactions involving the hydrazide groups.

Biological Activity and Potential Applications

Derivatives of cyclopropane-1,2-dicarboxylic acid have shown promising biological activities, suggesting that the dihydrazide derivative may also be of interest in drug development.

Antimicrobial Activity: Inhibition of Cysteine Biosynthesis

The parent compound, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[2] OASS catalyzes the final step in this pathway, the conversion of O-acetyl-L-serine to L-cysteine.[2] Inhibition of this enzyme could lead to the development of novel antimicrobial agents.

dot

Inhibition of the Cysteine Biosynthesis Pathway.

Anticancer Activity: Induction of Apoptosis

Derivatives of cyclopropane-1,2-dicarboxylic acid have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.[1] While the precise mechanism for the dihydrazide is not elucidated, a general model for apoptosis induction involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent programmed cell death.

dot

Generalized Apoptosis Induction Pathway.

Future Directions

This compound represents a molecule with significant untapped potential. Future research should focus on:

-

Complete Physicochemical Characterization: Detailed experimental determination of its physical properties, including solubility in various solvents, melting point, and pKa values.

-

Comprehensive Spectral Analysis: Acquisition and interpretation of high-resolution NMR (¹H, ¹³C, HMBC, HSQC), IR, and high-resolution mass spectrometry data to create a complete spectral profile.

-

Optimization of Synthesis: Development of a high-yield, scalable synthetic protocol with detailed purification and analytical methods.

-

Elucidation of Biological Mechanisms: In-depth studies to confirm its interaction with OASS and to identify the specific molecular targets and signaling pathways involved in its potential anticancer activity. This includes identifying the specific caspases and Bcl-2 family proteins involved in the apoptotic process.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore how modifications to the cyclopropane ring and hydrazide moieties affect its biological activity.

Conclusion

This compound is a structurally unique compound with potential applications in both antimicrobial and anticancer research. While current knowledge is limited, this guide provides a foundational understanding of its properties, synthesis, and potential biological roles. The detailed experimental outlines and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field, paving the way for further exploration and development of this promising molecule.

References

In-Depth Technical Guide: Structural and Conformational Analysis of Cyclopropane-1,2-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide is a unique molecule characterized by a strained three-membered carbocyclic ring substituted with two hydrazide functional groups. The stereochemistry of these substituents (cis or trans) significantly influences the molecule's overall shape and potential for biological interactions. The inherent rigidity of the cyclopropane ring, combined with the conformational flexibility of the dicarbohydrazide side chains, presents a compelling scaffold for the design of novel therapeutics. Understanding the detailed structural and conformational landscape of this molecule is paramount for its application in medicinal chemistry, particularly in the development of enzyme inhibitors and peptidomimetics.[1]

This technical guide provides a comprehensive overview of the structural and conformational analysis of cis-cyclopropane-1,2-dicarbohydrazide. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from its parent compound, cis-cyclopropane-1,2-dicarboxylic acid, and established principles of hydrazide conformation. Furthermore, it outlines detailed experimental and computational protocols for researchers to fully characterize this promising molecule.

Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

The most direct and commonly cited method for the synthesis of cis-cyclopropane-1,2-dicarbohydrazide is the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism at the two carboxylic acid groups.

Proposed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis-cyclopropane-1,2-dicarboxylic acid in an excess of ethanol.

-

Reagent Addition: To this suspension, add hydrazine hydrate (a molar excess, typically 2.5 to 3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure cis-cyclopropane-1,2-dicarbohydrazide.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Synthesis workflow for cis-cyclopropane-1,2-dicarbohydrazide.

Structural Analysis

A definitive X-ray crystal structure for cis-cyclopropane-1,2-dicarbohydrazide is not publicly available. However, the geometry of the core cyclopropane ring can be reliably inferred from the crystal structure of its precursor, cis-cyclopropane-1,2-dicarboxylic acid.

Core Ring Structure: Insights from cis-Cyclopropane-1,2-dicarboxylic acid

The structural parameters of the cyclopropane ring are largely dictated by significant ring strain. The internal C-C-C bond angles are constrained to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain results in the formation of "bent" or "banana" bonds. The following table summarizes the key structural parameters for the cyclopropane ring of cis-3,3-diphenylcyclopropane-1,2-dicarboxylic acid, which serves as a close proxy.

| Parameter | Bond | Value (Å or °) |

| Bond Lengths | C1 - C2 | 1.528 |

| C1 - C3 | 1.491 | |

| C2 - C3 | 1.539 | |

| Bond Angles | C1 - C2 - C3 | ~60 |

| C2 - C1 - C3 | ~60 | |

| C1 - C3 - C2 | ~60 | |

| Torsion Angle | C(carboxyl)-C1-C2-C(carboxyl) | (varies with conformation) |

Data is illustrative and based on substituted cis-cyclopropane-1,2-dicarboxylic acid derivatives as a proxy.

Hydrazide Group Geometry

The hydrazide functional group (-CONHNH₂) introduces additional structural and conformational complexity. Key features include:

-

N-N Bond: The bond between the two nitrogen atoms is a single bond, allowing for rotation.

-

Planarity: The amide portion of the hydrazide group (C-N-H and C=O) is generally planar.

-

Pyramidal Nitrogen: The terminal amino nitrogen is typically pyramidal.

Conformational Analysis

The overall conformation of cis-cyclopropane-1,2-dicarbohydrazide is determined by the rotational possibilities around several key single bonds.

Rotational Degrees of Freedom

-

C(ring)-C(carbonyl) bond: Rotation around this bond will orient the hydrazide groups relative to the cyclopropane ring.

-

C(carbonyl)-N bond: While this amide bond has a high barrier to rotation, cis and trans conformers are possible.

-

N-N bond: Rotation around the hydrazide N-N bond is a key determinant of the overall conformation. Studies on acyclic hydrazides have shown that the preferred conformation often involves a gauche relationship between the lone pairs on the adjacent nitrogen atoms to minimize repulsion.[2] The torsional angle (θ) for the CO–N–N–CO moiety in some hydrazides has been found to be around 72-83°.[3]

Predicted Stable Conformers

It is anticipated that the low-energy conformers of cis-cyclopropane-1,2-dicarbohydrazide will adopt a staggered arrangement of the two hydrazide groups to minimize steric hindrance. Intramolecular hydrogen bonding between the hydrazide groups may also play a role in stabilizing certain conformations.

Proposed Experimental and Computational Protocols

To fully elucidate the structural and conformational properties of cis-cyclopropane-1,2-dicarbohydrazide, a combination of experimental and computational techniques is recommended.

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclopropane ring and the hydrazide groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and in conformational analysis.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the distance between protons, providing crucial information for determining the preferred conformation in solution.

-

Computational Chemistry Protocol

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy minima on the potential energy surface. Methods like molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for an initial broad search.

-

Quantum Mechanical Calculations: Re-optimize the low-energy conformers identified in the initial search using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Profile Calculation: Calculate the potential energy profile for rotation around key dihedral angles (e.g., the N-N bond) to determine the energy barriers between different conformers.

-

NMR Chemical Shift Prediction: Calculate theoretical NMR chemical shifts for the optimized low-energy conformers and compare them with the experimental data to validate the predicted predominant conformation in solution.

Conformational Analysis Workflow Diagram

Caption: Workflow for the comprehensive conformational analysis.

Conclusion

While direct experimental data for cis-cyclopropane-1,2-dicarbohydrazide is scarce, a robust understanding of its structural and conformational properties can be built upon the analysis of its parent dicarboxylic acid and the known behavior of hydrazide-containing molecules. The rigid cyclopropane core provides a defined anchor for the two flexible hydrazide arms, creating a molecule with significant potential in rational drug design. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this molecule, enabling the exploration of its structure-activity relationships and its development as a valuable scaffold in medicinal chemistry. Future work should focus on obtaining a high-resolution crystal structure and performing detailed solution-state NMR studies to validate the predicted conformational preferences.

References

Spectroscopic Analysis of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for Cyclopropane-1,2-dicarbohydrazide. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the known spectroscopic data of its precursor, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives, combined with established principles of spectroscopic interpretation for the carbohydrazide functional group. This guide also outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursor.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| This compound | ¹H | 1.0 - 1.5 (m, 2H, CH₂) | Methylene protons of the cyclopropane ring. |

| 2.0 - 2.5 (m, 2H, CH) | Methine protons of the cyclopropane ring. | ||

| 4.0 - 4.5 (br s, 4H, NH₂) | Amine protons of the hydrazide group, likely broad and exchangeable with D₂O. | ||

| 7.5 - 8.5 (br s, 2H, NH) | Amide protons of the hydrazide group, likely broad and exchangeable with D₂O. | ||

| ¹³C | ~15-25 (CH₂) | Cyclopropane methylene carbon. | |

| ~25-35 (CH) | Cyclopropane methine carbons. | ||

| ~170-175 (C=O) | Carbonyl carbons of the hydrazide group. | ||

| cis-Cyclopropane-1,2-dicarboxylic acid[1] | ¹H | 1.47 (q, 2H, CH₂) | |

| 2.13 (t, 2H, CH) | |||

| 11.2 (br s, 2H, COOH) | |||

| ¹³C | 16.5 (CH₂) | ||

| 24.9 (CH) | |||

| 173.8 (C=O) |

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3400 - 3200 | Stretching (two bands for primary amine) |

| N-H (Amide) | 3300 - 3100 | Stretching |

| C-H (Cyclopropane) | 3100 - 3000 | Stretching |

| C=O (Amide I) | 1680 - 1630 | Stretching |

| N-H (Amide II) | 1640 - 1550 | Bending |

| C-N | 1400 - 1200 | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₅H₁₀N₄O₂[2] |

| Molecular Weight | 158.16 g/mol [2] |

| Predicted Molecular Ion (M⁺) | m/z 158 |

| Predicted Key Fragment Ions | m/z 127 ([M-NHNH₂]⁺) |

| m/z 98 ([M-2(NHNH₂)]⁺) | |

| m/z 69 (Cyclopropane-1,2-dicarbonyl fragment) | |

| m/z 41 (Cyclopropyl fragment) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cis- or trans-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve cis-cyclopropane-1,2-dicarboxylic acid in a minimal amount of absolute ethanol.

-

Add a stoichiometric excess (typically 2.2 equivalents) of hydrazine hydrate to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: Obtain a standard one-dimensional ¹H spectrum. To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed.

-

¹³C NMR Analysis: Obtain a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 2.

2.2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Analyze the sample using a mass spectrometer capable of providing high-resolution mass data (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule, as suggested in Table 3.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic analysis workflow for structural confirmation.

References

"biological activity of novel Cyclopropane-1,2-dicarbohydrazide derivatives"

An In-Depth Technical Guide on the Biological Activity of Novel Cyclopropane-1,2-dicarbohydrazide Derivatives

Introduction

The cyclopropane ring, a unique three-membered carbocycle, is a prominent structural motif in a wide array of natural products and synthetic molecules.[1] Its inherent ring strain and distinct electronic properties confer a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[2] Consequently, cyclopropane derivatives have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, antitumor, and enzyme-inhibiting properties.[1][3]

This technical guide focuses on the biological activities of novel derivatives of this compound and its related analogues. These compounds merge the unique structural features of the cyclopropane scaffold with the versatile chemical reactivity of the carbohydrazide moiety, creating a promising class of molecules for drug discovery and development. We will explore their synthesis, antimicrobial and anticancer efficacy, and their role as specific enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of the core structure, cis-cyclopropane-1,2-dicarbohydrazide, is typically achieved through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine.[4] This foundational molecule can then be further modified to create a library of novel derivatives. A generalized synthetic workflow often involves the cyclopropanation of appropriate precursors, followed by functional group transformations to introduce carbohydrazide moieties and other substituents.[4][5]

Caption: Generalized synthesis workflow for novel derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably as antimicrobial, anticancer, and enzyme-inhibiting agents.

Antimicrobial Activity

Several studies have highlighted the efficacy of cyclopropane amide and hydrazide derivatives against a range of pathogenic bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. Bioassay results have shown that specific substitutions on the cyclopropane core are crucial for potent antimicrobial effects.[6]

Table 1: Antimicrobial Activity of Novel Cyclopropane Derivatives

| Compound ID | Test Organism | Activity | Value (µg/mL) | Reference |

|---|---|---|---|---|

| F5 | Staphylococcus aureus | MIC₈₀ | 32 | [6] |

| F9 | Staphylococcus aureus | MIC₈₀ | 32 | [6] |

| F9 | Escherichia coli | MIC₈₀ | 32 | [6] |

| F31 | Escherichia coli | MIC₈₀ | 64 | [6] |

| F45 | Escherichia coli | MIC₈₀ | 32 | [6] |

| F53 | Staphylococcus aureus | MIC₈₀ | 64 | [6] |

| F8, F24, F42 | Candida albicans | MIC₈₀ | 16 |[7] |

MIC₈₀: Minimum Inhibitory Concentration required to inhibit 80% of microbial growth.

Anticancer Activity

The anticancer properties of cyclopropane derivatives are a significant area of research.[2] Studies indicate that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.[4][5] The rigid cyclopropane scaffold can correctly orient functional groups to interact with specific targets in cancer-related signaling pathways, such as protein kinases.[5]

Table 2: In Vitro Anticancer Activity of Cyclopropane Carbohydrazide Derivatives

| Compound ID | Cell Line | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| 7f | Various | IC₅₀ | 1.9 - 8.45 | [8] |

| 7l | Various | IC₅₀ | 1.9 - 8.45 | [8] |

| 8e | Various | IC₅₀ | 1.9 - 8.45 | [8] |

| 5a | COX-2 | IC₅₀ | 5.84 |[9] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition

A key mechanism underlying the biological activity of these derivatives is their ability to inhibit specific enzymes. This targeted inhibition makes them attractive candidates for drug development, as it can lead to high efficacy with potentially fewer side effects.

1. O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals, making it an excellent target for antimicrobial agents.[10] Cyclopropane-1,2-dicarboxylic acid derivatives have been shown to inhibit OASS at nanomolar concentrations, effectively halting bacterial growth.[4][10] The inhibition disrupts the production of cysteine, an essential amino acid for bacterial survival.

Caption: Inhibition of the bacterial cysteine biosynthesis pathway.

2. Other Enzyme Targets: Derivatives have also been investigated as inhibitors for other enzymes, including:

-

Ketol-acid reductoisomerase (KARI): An enzyme in the branched-chain amino acid pathway in plants, making it a target for herbicides.[11]

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. Selective COX-2 inhibitors are important anti-inflammatory agents with reduced gastrointestinal side effects.[9]

-

Methylaspartase: A bacterial enzyme, for which substituted trans-cyclopropane 1,2-dicarboxylic acids act as potent inhibitors.[12]

Table 3: Enzyme Inhibition Data for Cyclopropane Derivatives

| Compound ID | Target Enzyme | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| 19 | OASS-A | K_d | 49 | [13] |

| 22 | OASS-A | K_d | 42 | [13] |

| 23 | OASS-A | K_d | 9.0 | [13] |

| 23 | OASS-B | K_d | 40 | [13] |

| 24 | OASS-A | K_d | 48 | [13] |

| 5a | COX-2 | IC₅₀ | 5.84 |[9] |

K_d: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of biological activity. Below are representative protocols for the assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria). Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. Results can be quantified by measuring optical density at 600 nm.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cancer cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[5]

OASS Enzyme Inhibition Assay (Fluorimetric Method)

This assay measures the inhibition of OASS activity by monitoring the fluorescence of its pyridoxal 5'-phosphate (PLP) coenzyme.

-

Reagents: Purified OASS-A or OASS-B enzyme, PLP coenzyme, and test compounds in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Procedure: The test compound is added to a solution of the OASS enzyme in a quartz cuvette. The mixture is incubated to allow for binding.

-

Fluorescence Measurement: The fluorescence emission of the PLP coenzyme is measured (excitation at ~295 nm, emission scan from 350-600 nm). Binding of an inhibitor to the active site often induces a significant increase in PLP fluorescence.[10][13]

-

Data Analysis: The dissociation constant (Kd) is determined by titrating the enzyme with increasing concentrations of the inhibitor and fitting the fluorescence change data to a binding isotherm.[13]

Conclusion

Novel derivatives of this compound represent a versatile and potent class of biologically active molecules. Their rigid three-membered ring provides a unique scaffold that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. The data presented herein demonstrate their significant potential as anticancer agents, antimicrobials targeting specific bacterial pathways like cysteine biosynthesis, and as precise inhibitors of enzymes relevant to inflammation. The detailed protocols provide a framework for the continued evaluation and optimization of these promising compounds, paving the way for the development of new therapeutic agents to address critical needs in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 13. tandfonline.com [tandfonline.com]

In Silico and Computational Analysis of Cyclopropane-1,2-dicarbohydrazide: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in silico and computational studies on Cyclopropane-1,2-dicarbohydrazide are not extensively available in the public domain. This document presents the available physicochemical data and proposes a comprehensive computational workflow for the analysis of this molecule, providing a methodological guide for future research endeavors.

Introduction

This compound is a unique chemical entity featuring a strained cyclopropane ring and two hydrazide functional groups. These characteristics suggest potential for interesting molecular interactions and biological activities. While its primary documented use appears in synthetic chemistry, its structural motifs warrant a deeper investigation into its potential as a therapeutic agent. This whitepaper outlines a systematic approach to characterizing this compound through in silico and computational methods.

Physicochemical and Computational Properties

A summary of the basic computational chemistry data for this compound is presented below. These parameters are crucial for initial drug-likeness assessments.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄O₂ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| TPSA (Topological Polar Surface Area) | 110.24 Ų | [1] |

| LogP (Octanol-water partition coefficient) | -2.3977 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| CAS Number | 89365-16-2 | [1] |

Proposed Computational Research Workflow

The following section details a proposed workflow for a comprehensive in silico investigation of this compound. This workflow is designed to elucidate its potential biological targets, binding modes, and pharmacokinetic properties.

References

"discovery and history of Cyclopropane-1,2-dicarbohydrazide synthesis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide is a unique molecule featuring a strained three-membered carbocyclic ring functionalized with two hydrazide groups. This structure imparts specific conformational rigidity and the potential for diverse chemical interactions, making it an intriguing building block in medicinal chemistry and materials science. The hydrazide moieties can act as versatile synthons for the construction of various heterocyclic systems and as ligands for metal coordination. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, including detailed experimental protocols and key quantitative data.

Historical Context: The Genesis of the Cyclopropane Ring

The story of this compound synthesis is intrinsically linked to the discovery and development of methods to construct the cyclopropane ring itself. The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who successfully prepared cyclopropane gas via a Wurtz coupling reaction using 1,3-dibromopropane and sodium. This seminal work laid the foundation for the field of cyclopropane chemistry.

A few years later, in 1884, William Henry Perkin reported the synthesis of a cyclopropane dicarboxylic acid derivative, diethyl cyclopropane-1,1-dicarboxylate. Perkin's method involved the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the base. This reaction, often referred to as the Perkin alicyclic synthesis, was a significant advancement in the construction of small carbocyclic rings.

The Advent of this compound Synthesis

A widely recognized route to cis-cyclopropane-1,2-dicarbohydrazide involves a two-step process:

-

Cyclopropanation: The formation of the cyclopropane ring is typically achieved through the cyclopropanation of a suitable alkene precursor, such as maleic or fumaric acid derivatives.

-

Hydrazinolysis: The resulting cyclopropane-1,2-dicarboxylic acid or its ester is then reacted with hydrazine hydrate to yield the desired dihydrazide.

Key Synthetic Pathways and Methodologies

Synthesis of the Precursor: Cyclopropane-1,2-dicarboxylic Acid

The stereochemistry of the final dihydrazide (cis or trans) is determined by the stereochemistry of the precursor dicarboxylic acid.

1. Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid:

A common starting material for the cis isomer is maleic anhydride or a dialkyl maleate. The cyclopropanation can be achieved using several methods:

-

Diazomethane: The reaction of maleic acid derivatives with diazomethane proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen upon heating or photolysis to yield the cyclopropane ring.

-

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple, to add a methylene group across the double bond of the alkene precursor.

2. Synthesis of trans-Cyclopropane-1,2-dicarboxylic Acid:

The trans isomer is typically prepared starting from fumaric acid or its dialkyl esters, using similar cyclopropanation methods as for the cis isomer.

Conversion to this compound

The final step in the synthesis is the reaction of the dicarboxylic acid or its diester with hydrazine hydrate. This is a standard method for the preparation of acid hydrazides.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid via Cyclopropanation of Diethyl Maleate (Simmons-Smith Reaction)

Materials:

-

Diethyl maleate

-

Diiodomethane

-

Zinc-copper couple

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous diethyl ether is added to the flask.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is initiated, which is evident by the gentle reflux of the ether.

-

After the initial reaction subsides, a solution of diethyl maleate in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature, and the excess zinc-copper couple is filtered off.

-

The filtrate is washed successively with saturated aqueous ammonium chloride solution and saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl cis-cyclopropane-1,2-dicarboxylate.

-

The crude diester is then hydrolyzed by refluxing with an excess of hydrochloric acid.

-

After cooling, the cis-cyclopropane-1,2-dicarboxylic acid crystallizes and can be collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of cis-cyclopropane-1,2-dicarboxylic acid in ethanol, an excess of hydrazine hydrate is added.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford pure cis-cyclopropane-1,2-dicarbohydrazide.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Diethyl cis-cyclopropane-1,2-dicarboxylate | Diethyl maleate | CH₂I₂, Zn-Cu couple | Diethyl ether | Reflux | Not specified | |

| cis-Cyclopropane-1,2-dicarboxylic acid | Diethyl cis-cyclopropane-1,2-dicarboxylate | HCl (aq) | Water | Reflux | Good | General method |

| cis-Cyclopropane-1,2-dicarbohydrazide | cis-Cyclopropane-1,2-dicarboxylic acid | Hydrazine hydrate | Ethanol | Reflux | Optimized |

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway for cis-Cyclopropane-1,2-dicarbohydrazide.

"stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its isomers"

An In-depth Technical Guide on the Stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its Isomers

Abstract

This compound, a derivative of the biologically significant cyclopropane-1,2-dicarboxylic acid, presents a compelling case study in stereochemistry. The rigid, strained three-membered ring imposes strict geometrical constraints, leading to distinct and stable stereoisomers. Understanding the stereochemical nuances of these isomers is paramount for researchers in medicinal chemistry and drug development, as the spatial arrangement of the carbohydrazide functional groups dictates molecular interactions with biological targets. This guide provides a detailed examination of the stereoisomers of this compound, including their synthesis, characterization, and the biological implications of their three-dimensional structure.

Stereoisomers of this compound

The stereochemistry of this compound is defined by the relative orientation of the two carbohydrazide groups attached to the cyclopropane ring. This gives rise to two geometric isomers: cis and trans. These geometric isomers have fundamentally different shapes and symmetries, which in turn affects their chirality and biological properties. In total, the molecule exists as three distinct stereoisomers.[1]

-

cis-Isomer : In the cis isomer, the two carbohydrazide groups are on the same side of the cyclopropane ring. This configuration results in a plane of symmetry that bisects the C1-C2 bond. Consequently, the cis isomer is a meso compound ; it contains chiral centers (C1 and C2) but is achiral overall and therefore not optically active.[2]

-

trans-Isomer : In the trans isomer, the carbohydrazide groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers . These are designated as (1R,2R) and (1S,2S).[3] These enantiomers will rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as biological receptors or enzymes.

Caption: Logical relationship of stereoisomers for this compound.

Physicochemical and Spectroscopic Data

While comprehensive data for the dicarbohydrazide derivatives are sparse in the literature, the properties of the parent cyclopropane-1,2-dicarboxylic acids are well-documented and serve as an excellent proxy for understanding the core stereochemical structure. The key difference in the hydrazide derivative is the replacement of the hydroxyl (-OH) group with a hydrazinyl (-NHNH2) group.

| Property | cis-(1R,2S)-rel-isomer | (1S,2S)-trans-isomer | (1R,2R)-trans-isomer |

| Molecular Formula | C5H6O4 | C5H6O4 | C5H6O4 |

| Molecular Weight | 130.10 g/mol [4][5] | 130.10 g/mol [3] | 130.10 g/mol [4] |

| IUPAC Name | (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid[5] | (1S,2S)-cyclopropane-1,2-dicarboxylic acid[3] | (1R,2R)-cyclopropane-1,2-dicarboxylic acid[4] |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O[5] | C1--INVALID-LINK--C(=O)O[3] | C1--INVALID-LINK--C(=O)O |

| InChIKey | RLWFMZKPPHHHCB-WSOKHJQSSA-N[5] | RLWFMZKPPHHHCB-HRFVKAFMSA-N[3] | RLWFMZKPPHHHCB-VOTSOKGWSA-N |

Table 1: Properties of the parent cyclopropane-1,2-dicarboxylic acid stereoisomers.

Experimental Protocols

The synthesis and characterization of these isomers require stereocontrolled methods and precise analytical techniques.

Protocol: Stereoselective Synthesis

The synthesis of the target dicarbohydrazides begins with the stereospecific synthesis of the corresponding dicarboxylic acids.[6]

3.1.1 Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

-

Hydrolysis of Precursor: cis-cyclopropane-1,2-dicarboxylic acid is prepared by the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione in water or ethanol.[7]

-

Reaction Conditions: The reaction mixture is typically heated to ensure complete hydrolysis.

-

Isolation: The resulting diacid is isolated through solvent evaporation and purification, often by recrystallization.

-

Hydrazinolysis: The purified cis-diacid is then reacted with hydrazine (N2H4), usually in an aqueous or alcoholic solvent under controlled temperature and pH, to yield cis-cyclopropane-1,2-dicarbohydrazide.[6]

3.1.2 Synthesis of trans-Cyclopropane-1,2-dicarbohydrazide Enantiomers

-

Starting Material: The synthesis often starts with a racemic mixture of diethyl (±)-trans-cyclopropane-1,2-dicarboxylate.[8]

-

Enantioselective Hydrolysis: A key step can be the enantioselective hydrolysis of the diester or a related diamide using enzymes. For example, amidases from microorganisms like Rhodococcus rhodochrous can selectively hydrolyze one enantiomer, allowing for the separation of the chiral acids.[8]

-

Chemical Hydrolysis: Alternatively, non-selective hydrolysis of the racemic diester with a base like potassium hydroxide yields the racemic trans-dicarboxylic acid, which must then be resolved using chiral resolving agents.[7]

-

Hydrazinolysis: Each separated trans-dicarboxylic acid enantiomer is then reacted with hydrazine under conditions similar to the cis isomer to produce the corresponding (1R,2R) or (1S,2S)-dicarbohydrazide.

Caption: General synthetic workflow for cis and trans stereoisomers.

Protocol: Stereochemical Characterization

Distinguishing between the stereoisomers is critical and is achieved using several analytical methods.

-

NMR Spectroscopy:

-

¹H NMR: The symmetry of the cis isomer results in a simpler spectrum compared to the trans isomer. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between the protons on the cyclopropane ring.

-

¹³C NMR: Due to symmetry, the cis isomer will show fewer carbon signals than the chiral trans isomer.

-

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure. It provides precise measurements of bond lengths, bond angles, and the absolute configuration of the enantiomers if a suitable single crystal can be obtained.[9][10]

-

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) are essential for separating the trans enantiomers and determining the enantiomeric excess (ee) of a sample.

Biological Activity and Mechanism of Action

The parent compounds, cyclopropane-1,2-dicarboxylic acids, have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS).[7][11] OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for developing new antimicrobial agents.[11]

-

Mechanism of Inhibition: These compounds act as inhibitors of OASS, which catalyzes the final step of cysteine synthesis: the conversion of O-acetylserine and sulfide into L-cysteine.[7] By binding to the active site of the OASS enzyme, the cyclopropane derivatives prevent the natural substrate from binding, thereby halting the production of cysteine, an essential amino acid for bacterial survival. The rigid cyclopropane scaffold helps to orient the dicarboxylate (or dicarbohydrazide) groups in a specific conformation that mimics the substrate or a transition state, leading to effective inhibition.[7][11]

The dicarbohydrazide derivatives are also investigated for other biological activities, such as the inhibition of metalloproteases, which are implicated in conditions like cancer.[6]

Caption: Inhibition of the bacterial cysteine biosynthesis pathway by cyclopropane derivatives.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and function. The existence of a meso cis isomer and a pair of trans enantiomers necessitates stereocontrolled synthesis and rigorous analytical characterization. The biological activity of the parent dicarboxylic acids as potent enzyme inhibitors highlights the importance of three-dimensional molecular architecture in drug design. For researchers, a thorough understanding of these stereochemical principles is essential for the rational design and development of novel therapeutic agents based on the rigid and versatile cyclopropane scaffold.

References

- 1. Which of the following statement is false about cyclopropane−1 2−dicarboxylic acid? 1 It has two geometric isomers. 2 It has three stereoisomers. 3 All the stereoisomers are optically active. 4 Only trans−isomer shows enantiomorphism [doubtnut.com]

- 2. m.youtube.com [m.youtube.com]

- 3. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of the Cyclopropane Ring in Dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of a cyclopropane ring into molecular scaffolds is a widely utilized strategy in medicinal chemistry to introduce conformational rigidity and explore novel chemical space. This guide provides a detailed analysis of the thermodynamic stability of the cyclopropane ring when functionalized with dicarbohydrazide moieties. Due to the limited direct experimental data on cyclopropane dicarbohydrazide, this document synthesizes information from closely related analogues, primarily cyclopropane dicarboxylic acids and their derivatives, to infer the stability and reactivity of the target structure. The inherent ring strain of the cyclopropane moiety, estimated to be approximately 28 kcal/mol, is the principal determinant of its thermodynamic properties, rendering it susceptible to ring-opening reactions under specific conditions. This guide outlines the fundamental principles of this instability, proposes synthetic and analytical protocols, and presents logical workflows for the systematic evaluation of these compounds.

The Cyclopropane Ring: An Overview of Inherent Strain

The thermodynamic stability of any cyclopropane-containing molecule is fundamentally influenced by the inherent strain of the three-membered ring. This strain arises from two primary sources:

-

Angle Strain: The carbon-carbon-carbon bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of angle strain.[1]

-

Torsional Strain: The hydrogen atoms on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, leading to steric repulsion and torsional strain.[1]

This substantial ring strain, quantified by a strain energy of approximately 28 kcal/mol, makes the cyclopropane ring significantly more reactive than acyclic alkanes and larger cycloalkanes.[1] Consequently, the ring is prone to cleavage reactions when subjected to thermal, chemical, or enzymatic stress.

Thermodynamic Data of Relevant Cyclopropane Derivatives

| Compound | Property | Value | Reference(s) |

| Cyclopropane (gas) | Standard Enthalpy of Formation (ΔHf°) | +53.3 kJ/mol (+12.7 kcal/mol) | [2] |

| Cyclopropane | Ring Strain Energy | ~115 kJ/mol (~27.5 kcal/mol) | [1] |

| Cyclopropane-1,1-dicarboxylic acid | Melting Point | 134-136 °C | |

| Cyclopropane-1,2-dicarboxylic acid | Melting Point | Not available | [3] |

Note: The presence of the dicarbohydrazide functional groups is not expected to significantly alter the inherent strain energy of the cyclopropane ring itself. However, these groups can influence the overall thermal stability of the molecule and may participate in or direct ring-opening reactions.

Proposed Synthesis of Cyclopropane Dicarbohydrazide and Potential Stability Challenges

A plausible synthetic route to cyclopropane dicarbohydrazide would involve the reaction of a cyclopropane dicarboxylic acid ester with hydrazine hydrate. This is a standard method for the synthesis of hydrazides.[4][5]

However, a notable study on the reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate reported the formation of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide, a rearranged product, instead of the expected cyclopropane-1,1-dicarbohydrazide.[6] This suggests that under the reaction conditions, the cyclopropane ring may be susceptible to nucleophilic attack by hydrazine, leading to ring-opening and subsequent intramolecular cyclization. This highlights a potential thermodynamic instability of the target compound, particularly in the presence of nucleophiles.

Experimental Protocols for Stability Assessment

To experimentally determine the thermodynamic stability of a synthesized cyclopropane dicarbohydrazide, a combination of thermal analysis and spectroscopic techniques would be employed.

Synthesis of Cyclopropane-1,2-dicarbohydrazide (Proposed)

-

Esterification: Commercially available trans-cyclopropane-1,2-dicarboxylic acid (1.0 eq) is refluxed in methanol (20 vol) with a catalytic amount of sulfuric acid for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield dimethyl trans-cyclopropane-1,2-dicarboxylate.

-

Hydrazinolysis: The resulting diester (1.0 eq) is dissolved in ethanol (10 vol). Hydrazine hydrate (2.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours.

-

Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield trans-cyclopropane-1,2-dicarbohydrazide.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, as well as to identify any decomposition events.

-

Protocol: A 2-5 mg sample is accurately weighed into an aluminum pan. The pan is hermetically sealed and placed in the DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the expected decomposition point (e.g., 400 °C).[7]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.

-

Protocol: A 5-10 mg sample is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) while the mass is continuously monitored.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and for monitoring its stability over time under various conditions (e.g., in different solvents, at elevated temperatures). The characteristic signals of the cyclopropyl protons would be indicative of the ring's integrity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule (e.g., N-H, C=O, C-H of the cyclopropane ring) and to monitor any changes that may occur upon degradation.

Visualizations

Logical Relationship of Cyclopropane Ring Strain

Caption: Factors contributing to the thermodynamic instability of the cyclopropane ring.

Proposed Experimental Workflow for Stability Assessment

Caption: A systematic workflow for the synthesis and thermodynamic stability evaluation of cyclopropane dicarbohydrazide.

Conclusion

The thermodynamic stability of the cyclopropane ring in dicarbohydrazide derivatives is a critical parameter for their potential application in drug development. While direct experimental data is scarce, a comprehensive understanding can be built upon the well-established principles of cyclopropane ring strain and the reactivity of related compounds. The inherent strain of the three-membered ring makes it a reactive moiety, and the synthesis of cyclopropane dicarbohydrazides may be complicated by ring-opening side reactions. A rigorous experimental approach, combining controlled synthesis, thorough characterization, and detailed thermal analysis, is essential to quantify the stability of these compounds and to predict their behavior in biological systems. The methodologies and workflows presented in this guide provide a robust framework for researchers to undertake such investigations.

References

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. Cyclopropane [webbook.nist.gov]

- 3. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide and its derivatives are emerging as a versatile scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring offer unique advantages in drug design, including enhanced metabolic stability, improved binding affinity to biological targets, and the generation of novel chemotypes.[1][2] This document provides a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation. While direct biological data for this compound is limited, the information presented is based on the activities of its parent dicarboxylic acid and other closely related derivatives, providing a strong foundation for further research and development.

Potential Therapeutic Applications

The unique structural features of the cyclopropane moiety have led to the investigation of its derivatives in a range of therapeutic areas.[2][3]

Enzyme Inhibition

The strained cyclopropane ring can mimic transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[4]

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals, making it an attractive target for novel antibiotics.[1][5] Derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against OASS isoforms from Salmonella typhimurium.[1] The dicarbohydrazide moiety could potentially enhance binding interactions within the active site.

-

3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been synthesized and identified as potent inhibitors of 3-methylaspartase, acting as transition state analogues.[4]

-

1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: Cyclopropane-1,1-dicarboxylic acid has demonstrated an inhibitory effect on apple ACC oxidase, an enzyme involved in ethylene biosynthesis.[6][7]

Antimicrobial Activity

Cyclopropane-containing compounds have been explored for their antibacterial and antifungal properties.[2][8] The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The dicarbohydrazide functional groups offer opportunities for further structural modifications to optimize antimicrobial potency.

Anticancer and Neuroprotective Potential

While less explored, derivatives of the parent cis-cyclopropane-1,2-dicarboxylic acid are suggested to have potential anticancer properties by interfering with cell division and growth pathways.[9] Additionally, neuroprotective effects are another area of interest.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for derivatives of cyclopropane-1,2-dicarboxylic acid. It is important to note that these values are for the parent acids or other analogs and serve as a predictive baseline for the potential activity of this compound.

| Compound/Derivative | Target | Activity Type | Value | Reference |

| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23) | OASS-A (S. typhimurium) | Dissociation Constant (Kd) | 9.0 µM | [1][10] |

| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23) | OASS-B (S. typhimurium) | Dissociation Constant (Kd) | 40 µM | [1][10] |

| Ethyl ester derivative (Compound 25) | OASS-A (S. typhimurium) | Dissociation Constant (Kd) | 83 µM | [1] |

| Thiazole amide of cyclopropane carboxylic acid (F9) | E. coli | Minimum Inhibitory Concentration (MIC80) | 32 µg/mL | [8] |

| Various aryl amides of cyclopropane carboxylic acid | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC80) | 16 - 128 µg/mL | [8] |

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol is adapted from the general synthesis of carbohydrazides from their corresponding carboxylic acids.[9]

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic acid

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

-

Recrystallization solvents (e.g., ethanol/water)

-

Filtration apparatus

-

NMR spectrometer and HPLC for characterization

Procedure:

-

Dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain cis-Cyclopropane-1,2-dicarbohydrazide as a solid.

-

Dry the purified product under vacuum.

-

Confirm the structure and purity of the final compound using NMR spectroscopy and HPLC analysis.

DOT Diagram: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

Caption: Synthetic route to cis-Cyclopropane-1,2-dicarbohydrazide.

Protocol 2: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol is based on a fluorimetric method to determine the binding affinity of inhibitors to OASS.[1]

Materials:

-

Purified OASS-A and OASS-B enzymes

-

HEPES buffer (100 mM, pH 7.0)

-

This compound stock solution (in a suitable solvent like DMSO, diluted in buffer)

-

Fluorometer with a thermostatted cell holder

Procedure:

-

Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

-

Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 550 nm) at 20°C.

-

Add increasing concentrations of the this compound solution to the enzyme solution, incubating for a few minutes after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the spectra for the blank contribution (buffer and inhibitor solution without enzyme).

-

Monitor the increase in fluorescence intensity at 500 nm as a function of the inhibitor concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

DOT Diagram: OASS Inhibition Assay Workflow

Caption: Workflow for the OASS fluorescence-based inhibition assay.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against bacteria.[8]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-